

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxybenzophenone

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Compound of Interest

Compound Name: **3-METHOXYBENZOPHENONE**

Cat. No.: **B1367068**

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Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **3-methoxybenzophenone** (CAS No. 6136-67-0). As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, a thorough understanding of its properties is critical for its effective application. This document consolidates experimental data with established analytical protocols, offering field-proven insights into the causality behind experimental choices. It is designed to serve as an authoritative resource, detailing not only the intrinsic properties of the molecule but also the self-validating systems for their precise determination. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction and Chemical Identity

3-Methoxybenzophenone, also known as (3-methoxyphenyl)(phenyl)methanone, is an aromatic ketone belonging to the benzophenone class of compounds. The presence of the methoxy group at the meta position of one phenyl ring and the diaryl ketone functionality imparts specific electronic and steric properties that are leveraged in various applications. These include its use as a photoinitiator in polymerization processes and as a UV-absorbing agent in cosmetics and plastics^[1]. In drug development, the benzophenone scaffold is of

significant interest, and understanding the impact of substituents like the methoxy group on properties such as lipophilicity and solubility is paramount for designing molecules with desired pharmacokinetic profiles.

This guide provides the foundational data and methodologies required for the confident use and manipulation of this compound in a research and development setting.

Table 1: Chemical Identifiers and Core Properties of **3-Methoxybenzophenone**

Identifier	Value	Source(s)
IUPAC Name	(3-methoxyphenyl) (phenyl)methanone	[2]
Synonyms	m-Methoxybenzophenone	[2]
CAS Number	6136-67-0	[2]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[2]
Molecular Weight	212.25 g/mol	[3]
Chemical Structure	N/A	
Physical State	White to pale yellow crystalline solid	[2]
InChI	InChI=1S/C14H12O2/c1-16- 13-9-5-8-12(10-13)14(15)11-6- 3-2-4-7-11/h2-10H,1H3	[2]
SMILES	C1=CC=C(C=C1)C(=O)C2=C C(=CC=C2)OC	[2]

Core Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its physical properties. These values influence everything from reaction kinetics and purification strategies to bioavailability and material compatibility.

Table 2: Summary of Physicochemical Data for **3-Methoxybenzophenone**

Property	Value	Notes	Source(s)
Melting Point	36 - 38 °C	A value of 54-56 °C has also been reported, which may reflect a different polymorphic form or higher purity sample.	[4][5]
Boiling Point	348.25 °C (621.4 K) at 101.3 kPa	Determined from experimental vapor pressure measurements.	[6][7]
Solubility	Limited in water; Soluble in ethanol, acetone.	Quantitative data is not readily available. Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and THF based on its structure.	[2]
LogP (n-octanol/water)	No experimental data available.	The partition coefficient is a critical parameter for predicting a molecule's behavior in biological systems. Its determination is highly recommended (see Protocol 4.2).	N/A

Significance of Properties in a Research Context

- Melting Point: The melting point is a primary indicator of purity. A sharp melting range, as cited, suggests a relatively pure substance. This property is critical for handling and storage,

and for processes like melt crystallization or formulating amorphous solid dispersions. The discrepancy in reported values highlights the importance of in-house verification.

- Boiling Point: The high boiling point indicates low volatility under standard conditions, which is advantageous for open-flask reactions and reduces handling hazards associated with inhalation. This value is essential for designing high-temperature reactions or purification by vacuum distillation.
- Solubility: The compound's poor aqueous solubility and good organic solvent solubility are characteristic of a lipophilic molecule. This dictates the choice of solvents for reactions, chromatography, and formulation. In drug development, this property directly influences dissolution rate and oral bioavailability.
- LogP (Octanol-Water Partition Coefficient): LogP is a cornerstone of medicinal chemistry, providing a quantitative measure of a compound's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While an experimental value is not published, its determination via the Shake-Flask method (see Protocol 4.2) is a foundational step in any drug discovery cascade.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unassailable fingerprint of a molecule's structure. While public spectral databases for **3-methoxybenzophenone** are sparse, its structure allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR (Proton NMR):
 - Expected Chemical Shifts (in CDCl_3):
 - ~3.8 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy ($-\text{OCH}_3$) group. It appears as a singlet because there are no adjacent protons to cause

splitting.

- ~6.9-7.8 ppm (multiplet, 9H): This complex region will contain the signals for all nine aromatic protons on the two phenyl rings. The protons on the methoxy-substituted ring are expected in the more upfield portion of this region (~6.9-7.4 ppm) due to the electron-donating effect of the methoxy group. The five protons on the unsubstituted phenyl ring will resonate in the more standard aromatic region (~7.4-7.8 ppm). The meta-coupling patterns will result in a complex, overlapping multiplet.
- ^{13}C NMR (Carbon-13 NMR):
 - Expected Chemical Shifts (in CDCl_3):
 - ~196 ppm: The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield.
 - ~160 ppm: The aromatic carbon directly attached to the methoxy group (C-OCH_3).
 - ~115-140 ppm: A series of signals for the remaining 11 aromatic carbons.
 - ~55 ppm: The carbon of the methoxy group ($-\text{OCH}_3$).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, the KBr pellet method is standard (see Protocol 4.3).

- Expected Characteristic Absorption Bands:
 - ~3050-3100 cm^{-1} : C-H stretching vibrations of the aromatic rings.
 - ~2850-2960 cm^{-1} : C-H stretching vibrations of the methyl group in the methoxy functionality.
 - ~1660 cm^{-1} : A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of a diaryl ketone. This is a key diagnostic peak.

- ~1580-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
- ~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching bands characteristic of the aryl ether linkage (Ar-O-CH₃).

Experimental Protocols for Physicochemical Characterization

The following protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals. They are designed to be self-validating and provide a framework for generating reliable, reproducible data.

Protocol for Melting Point Determination (Capillary Method)

This method is based on the principles outlined in OECD Test Guideline 102. It provides a precise melting range, which is indicative of sample purity.

Methodology:

- Sample Preparation: Ensure the **3-methoxybenzophenone** sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-4 mm height) into the sealed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.
- Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
- Heating and Observation:
 - Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to approach the expected melting point (~37 °C).
 - Causality: A rapid initial heating rate saves time, but precision requires a slower rate near the phase transition.

- Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.
- Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting point.
- Data Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last solid particle melts.
 - The melting range is reported as $T_1 - T_2$.
- System Validation: Periodically confirm the apparatus's calibration using certified reference standards with known melting points (e.g., benzophenone, caffeine).

Protocol for LogP Determination (OECD 107 Shake-Flask Method)

This protocol describes the gold-standard method for determining the n-octanol/water partition coefficient, a critical parameter in drug development.

Methodology:

- Phase Preparation (Pre-saturation):
 - Prepare a sufficient volume of n-octanol and reagent-grade water.
 - In a large separatory funnel, vigorously shake n-octanol with water for 24 hours at the experimental temperature (e.g., 25 °C). Allow the phases to separate completely.
 - Causality: Pre-saturating each solvent with the other is the most critical step. It prevents volume changes during the experiment that would alter the concentration of the analyte and lead to inaccurate results.
- Stock Solution Preparation: Prepare a stock solution of **3-methoxybenzophenone** in pre-saturated n-octanol. The final concentration in the octanol phase should not exceed 0.01

mol/L.

- Partitioning:

- In several glass-stoppered centrifuge tubes, combine the stock solution with pre-saturated water at different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).
- Shake the tubes gently for 5-10 minutes to allow for partitioning.
- Causality: Gentle shaking prevents the formation of emulsions, which are difficult to break and interfere with phase separation.

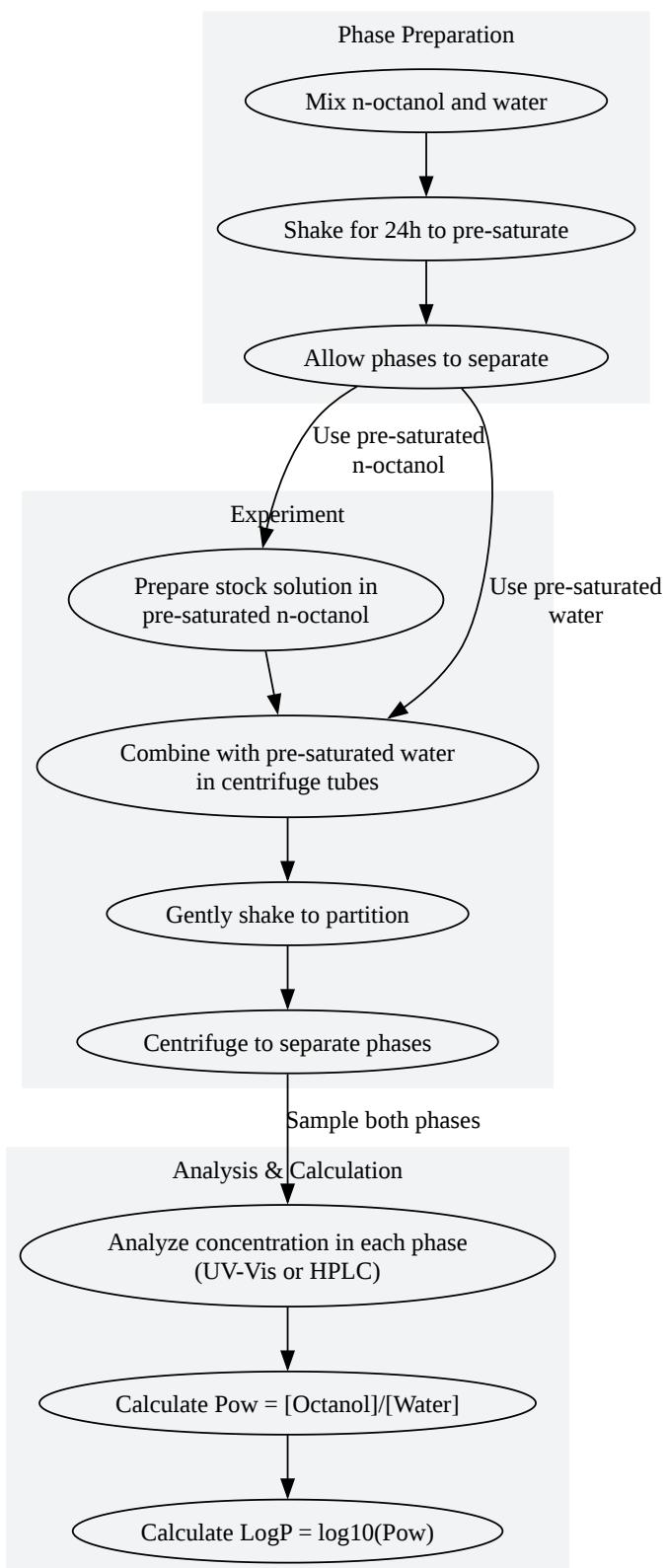
- Phase Separation: Centrifuge the tubes at a moderate speed until the two phases are completely clear and separated.

- Concentration Analysis:

- Carefully withdraw an aliquot from each phase (aqueous and octanol).
- Determine the concentration of **3-methoxybenzophenone** in each aliquot using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). A calibration curve must be prepared for each phase.

- Calculation:

- The partition coefficient (P_{ow}) is the ratio of the equilibrium concentrations: $P_{ow} = C_{\text{octanol}} / C_{\text{water}}$.
- The result is expressed as its base-10 logarithm: $\text{LogP} = \log_{10}(P_{ow})$.
- The final value should be the average of the determinations from the different volume ratios.

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Protocol for Solid-State IR Spectrum Acquisition (KBr Pellet Method)

This method is a classic and reliable way to obtain a high-quality infrared spectrum of a solid compound, minimizing scattering effects.

Methodology:

- Material Preparation:
 - Gently grind ~1 mg of **3-methoxybenzophenone** into a fine powder using a clean, dry agate mortar and pestle.
 - Add ~100-200 mg of spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is hygroscopic; it must be kept desiccated prior to use.
 - Causality: The 1:100 ratio of sample to KBr ensures that the sample is finely dispersed in the IR-transparent matrix, which prevents absorption saturation and reduces light scattering[1].
- Mixing: Gently but thoroughly mix the sample and KBr for 1-2 minutes until the mixture is homogenous.
- Pellet Pressing:
 - Transfer a small amount of the powder mixture into a pellet die.
 - Place the die under a hydraulic press and apply 7-10 tons of pressure for 2-3 minutes. This will cause the KBr to fuse into a transparent or translucent disc.
- Spectrum Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment first.

- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}). The instrument software will automatically ratio the sample spectrum against the background.
- Quality Check: A high-quality pellet will be transparent and result in a flat baseline with sharp, well-defined absorption peaks. A sloping baseline or broad peaks can indicate poor grinding or moisture contamination.

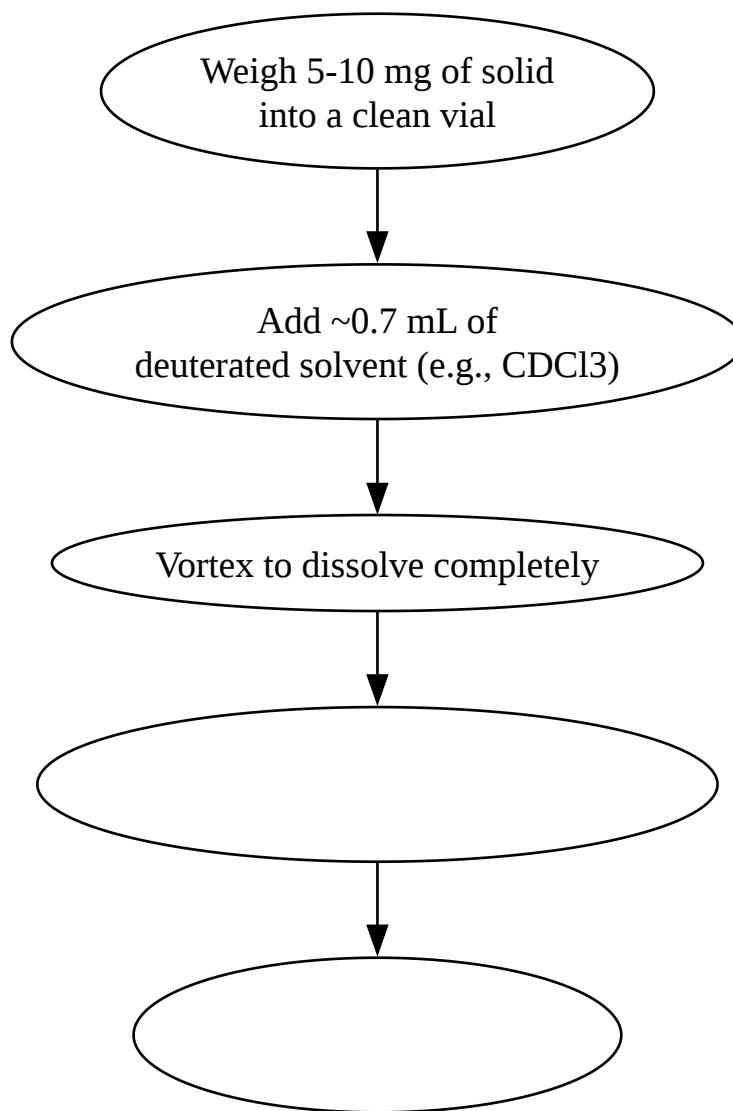
Protocol for ^1H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample of a solid organic compound for solution-state NMR analysis[1].

Methodology:

- Solvent Selection: Choose a deuterated solvent in which **3-methoxybenzophenone** is soluble. Deuterated chloroform (CDCl_3) is the most common starting point for non-polar to moderately polar organic compounds[1]. Acetone- d_6 or DMSO- d_6 are suitable alternatives.
- Sample Weighing: Weigh 5-10 mg of **3-methoxybenzophenone** directly into a small, clean, dry vial.
- Dissolution:
 - Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[5].
 - Gently swirl or vortex the vial to completely dissolve the solid.
- Filtration and Transfer:
 - Place a small plug of glass wool into a Pasteur pipette.
 - Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.
 - Causality: Filtration is mandatory to remove any dust or particulate matter. Suspended solids drastically disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

- Final Check: The final solution in the NMR tube should be clear and free of any solids or air bubbles. The sample height should be approximately 4-5 cm^[1]. Cap the tube securely before analysis.



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Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

- Safety:

- Based on data for similar compounds, **3-methoxybenzophenone** should be handled with care. Assume it may cause skin and eye irritation.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

- Handling:
 - Avoid creating dust.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.
 - A safety data sheet (SDS) for **3-methoxybenzophenone** indicates a melting point of 36-38°C, suggesting it should be stored in a temperature-controlled environment to prevent melting^[4].

Conclusion

This guide has detailed the essential physicochemical properties of **3-methoxybenzophenone**, providing both established data and the authoritative protocols for their experimental verification. The compound's melting and boiling points, solubility profile, and predicted spectroscopic characteristics define its behavior in chemical and biological systems. By adhering to the standardized, self-validating protocols outlined herein for properties such as the n-octanol/water partition coefficient, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their projects with confidence and scientific integrity.

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